![molecular formula C19H20BrCl2N3OS B2673213 N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1216581-02-0](/img/structure/B2673213.png)
N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride
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Overview
Description
“N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride” is a chemical compound with the molecular formula C21H25BrClN3OS . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These are connected via various methods, including a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as a weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Chemical Reactions Analysis
Benzothiazole derivatives, including “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride”, can undergo various chemical reactions. For instance, N-alkyl-N-aryl benzothiazole sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more .
Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties. This compound may exhibit antibacterial or antifungal effects, making it relevant for combating infections .
- Thiazoles have been associated with anti-inflammatory and analgesic effects. The presence of the thiazolidinone ring in this compound suggests potential anti-inflammatory activity .
- In animal models, it was observed that the presence of the thiazolidinone ring led to greater anti-inflammatory and analgesic activity .
- Some derivatives containing a benzo[d]thiazole-2-thiol moiety have shown promising quorum-sensing inhibition activity. These compounds may interfere with bacterial communication systems, which could be relevant for controlling bacterial infections .
- Benzothiazoles, including 2-aminobenzothiazoles, are commonly found in medicinal and bio-organic chemistry. They serve as versatile intermediates and reactants for synthesizing various heterocyclic compounds .
- Thiazole derivatives have been investigated for their antitumor and cytotoxic effects. For example, a related compound demonstrated potent effects on prostate cancer cells .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Quorum-Sensing Inhibition
Drug Discovery and Medicinal Chemistry
Potential Antitumor and Cytotoxic Activity
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Future Directions
Benzothiazole derivatives, including “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride”, have shown significant potential in various fields, particularly in medicinal chemistry . Future research could focus on further exploring the biological activities of these compounds and developing new synthesis methods .
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPBAHFVFHNFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride |
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